Benzotiazóis
Benzothiadiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiadiazole moiety. These molecules exhibit diverse chemical and physical properties, making them valuable in various applications. Structurally, they consist of a five-membered thiazole ring (containing sulfur and nitrogen atoms) connected to a six-membered benzene ring. Benzothiadiazoles have found extensive use as intermediates in the synthesis of other organic compounds due to their reactivity.
In pharmaceutical research, these compounds are explored for their potential therapeutic effects, such as anti-inflammatory, analgesic, and antiviral activities. Their ability to modulate various biological pathways makes them promising candidates for drug development. Additionally, benzothiadiazoles have been utilized in the formulation of agrochemicals, where they can act as herbicides or fungicides.
Moreover, their unique electronic properties render them suitable for applications in organic electronics and optoelectronics. These compounds are often employed as hole transport materials, electron acceptors, or sensitizers in solar cells and light-emitting diodes (LEDs), contributing to the development of efficient and sustainable technologies.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
![]() |
4-Methoxybenzo[c][1,2,5]thiadiazole | 1753-23-7 | C7H6N2OS |
![]() |
(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt | 51323-03-6 | C8H8ClIN4S2 |
![]() |
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester | 934365-16-9 | C18H26B2N2O4S |
![]() |
4,5,6,7-tetrachloro-2,1,3-benzothiadiazole | 13315-65-6 | C6Cl4N2S |
![]() |
4,7-Bis(5-bromothiophen-2-yl)benzoc1,2,5thiadiazole | 288071-87-4 | C14H6Br2N2S3 |
![]() |
Tizanidine hydrochloride | 64461-82-1 | C9H9Cl2N5S |
![]() |
Tizanidine | 51322-75-9 | C9H8ClN5S |
![]() |
1,2,3-Benzothiadiazole-5-carboxaldehyde | 394223-15-5 | C7H4N2OS |
![]() |
Tizanidine-d4 Hydrochloride | 1188263-51-5 | C9H9Cl2N5S |
![]() |
benzo[c][1,2,5]thiadiazol-5-ylboronic acid | 191341-04-5 | C6H5BN2O2S |
Literatura Relacionada
-
1. Book reviews
-
Lin Shi,Xinxin Fu,Chenyao Fan,Siqi Yu,Guodong Qian,Zhiyu Wang RSC Adv., 2015,5, 85179-85186
-
4. Back matter
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Fornecedores recomendados
-
Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Enjia Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados